1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione

Catalog No.
S6155939
CAS No.
M.F
C21H21N3O3
M. Wt
363.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-...

Product Name

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylquinazoline-2,4-dione

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C21H21N3O3/c1-2-22-20(26)16-10-4-6-12-18(16)24(21(22)27)14-19(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,2,7,9,13-14H2,1H3

InChI Key

VOOALPYQFISRLO-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCC4=CC=CC=C43

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCC4=CC=CC=C43

The exact mass of the compound 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione is 363.15829154 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound features a quinazoline core, which is a bicyclic structure containing both benzene and pyrimidine rings. The presence of the 3,4-dihydroquinoline moiety adds to its structural complexity and may influence its biological properties. The specific arrangement of functional groups, including the 2-oxoethyl side chain and the ethyl group at position 3 of the quinazoline ring, contributes to its unique chemical reactivity and potential applications in medicinal chemistry.

Typical of quinazoline derivatives. These include:

  • Nucleophilic Substitution: The presence of the electrophilic carbonyl group allows for nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
  • Cyclization Reactions: Under appropriate conditions, this compound can undergo cyclization to form more complex heterocycles.
  • Reduction Reactions: The double bond in the dihydroquinoline structure can be reduced to yield saturated derivatives.

These reactions are significant for synthesizing analogs with enhanced biological activity or altered pharmacokinetic properties.

Quinazoline derivatives, including 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione, have been studied for various biological activities:

  • Anticancer Activity: Many quinazoline derivatives exhibit potent inhibitory effects against several cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.
  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains and fungi, making them candidates for antibiotic development.
  • Anti-inflammatory Effects: Certain compounds in this class have demonstrated potential in reducing inflammation through various biochemical pathways.

Research indicates that modifications to the quinazoline structure can significantly enhance these biological activities .

The synthesis of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step synthetic routes:

  • Formation of Quinazoline Core: The initial step often involves the condensation of an appropriate aniline derivative with a carbonyl compound to form the quinazoline backbone.
  • Introduction of Side Chains: Subsequent reactions introduce the 3,4-dihydroquinoline moiety and the 2-oxoethyl group through nucleophilic substitutions or cyclization reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for biological testing .

The unique structural features of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione lend it potential applications in various fields:

  • Pharmaceutical Development: Its anticancer and antimicrobial properties make it a candidate for drug development.
  • Chemical Probes: It can be used as a chemical probe in biological studies to understand specific enzyme functions or cellular pathways.
  • Material Science: Due to its unique electronic properties, it may find applications in organic electronics or photonic materials.

Interaction studies are crucial for understanding how 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione interacts with biological targets:

  • Protein Binding Studies: These studies assess how well the compound binds to target proteins or enzymes involved in disease pathways.
  • Mechanism of Action Investigations: Understanding how this compound exerts its biological effects at the molecular level is essential for optimizing its therapeutic potential.

Such studies often involve techniques like surface plasmon resonance or fluorescence spectroscopy .

Several compounds share structural similarities with 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione. Here are some notable examples:

Compound NameStructureUnique Features
3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dioneStructureContains a hydroxyl group that may enhance solubility and biological activity.
6-methoxyquinazoline-2,4(1H,3H)-dioneStructureMethoxy substitution increases lipophilicity and may alter pharmacokinetics.
Quinazoline derivatives with halogen substitutionsStructureHalogens can modulate activity through electronic effects and steric hindrance.

Uniqueness

The uniqueness of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-ethylquinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural motifs that potentially enhance its biological activity compared to other similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

363.15829154 g/mol

Monoisotopic Mass

363.15829154 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

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